

# Technical Dossier: tert-Butyl 4-phenylpiperidine-1-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 4-phenylpiperidine-1-carboxylate*

Cat. No.: *B187407*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-butyl 4-phenylpiperidine-1-carboxylate**, a key building block in medicinal chemistry and drug development. It details the compound's core physicochemical properties, outlines a standard protocol for its characterization, and illustrates a typical experimental workflow.

## Core Compound Data

**tert-Butyl 4-phenylpiperidine-1-carboxylate** is a piperidine derivative featuring a phenyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group enhances the compound's stability and facilitates its use in multi-step organic syntheses by allowing for selective deprotection under mild acidic conditions. This structure makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of fentanyl and its analogs.<sup>[1][2]</sup>

The fundamental physicochemical properties of a closely related analogue, tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate, are summarized below.

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[3]
Molecular Weight	286.37 g/mol	PubChem[3]
Exact Mass	286.168127949 Da	PubChem[3]
CAS Number	158144-79-7	PubChem[3]
IUPAC Name	tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate	PubChem[3]

## Experimental Protocol: Molecular Weight and Purity Verification

To confirm the identity and purity of **tert-butyl 4-phenylpiperidine-1-carboxylate** and its analogues, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a standard and effective analytical method.

Objective: To verify the molecular weight and assess the purity of a synthesized batch of the target compound.

Materials & Instrumentation:

- Sample of synthesized **tert-butyl 4-phenylpiperidine-1-carboxylate** analogue.
- HPLC-grade acetonitrile, water, and formic acid.
- Agilent 1260 Infinity HPLC system (or equivalent) with a C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron).
- Agilent 6230B Time-of-Flight (TOF) Mass Spectrometer (or equivalent) with a dual AJS ESI source.

Methodology:

- Sample Preparation: Dissolve a small amount (approx. 1 mg) of the compound in 1 mL of acetonitrile or a suitable solvent to create a stock solution. Further dilute as necessary to fall

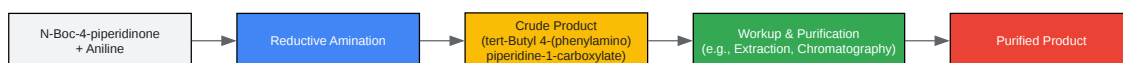
within the linear range of the detector.

- Chromatographic Separation (HPLC):
  - Mobile Phase A: 0.1% formic acid and 1mM ammonium formate in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Program: A typical gradient would start at 5% B, increase to 70-100% B over several minutes, hold, and then return to initial conditions for column re-equilibration.
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 1  $\mu$ L.
  - Column Temperature: Ambient or controlled at 25°C.
- Mass Spectrometric Detection (MS):
  - Ionization Mode: Positive ion scan mode using Electrospray Ionization (ESI).
  - Scan Range: m/z 80 to 1000 amu.
  - Source Parameters: Set drying gas ( $N_2$ ) temperature to 325°C, drying gas flow to 6 L/min, and nebulizer pressure to 25 psig.
  - Ion Optics: Set fragmentor voltage to 175 V to allow for molecular ion detection with minimal in-source fragmentation.
- Data Analysis:
  - Analyze the HPLC chromatogram to assess the purity of the compound by integrating the peak area of the main component relative to any impurities.
  - Examine the mass spectrum corresponding to the main chromatographic peak. Identify the molecular ion peak (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ). For tert-butyl 4-anilino-piperidine-1-carboxylate ( $C_{16}H_{24}N_2O_2$ ), the expected  $[M+H]^+$  ion would be approximately m/z 277.19.

[2] Compare the observed mass to the theoretical exact mass to confirm the compound's identity.

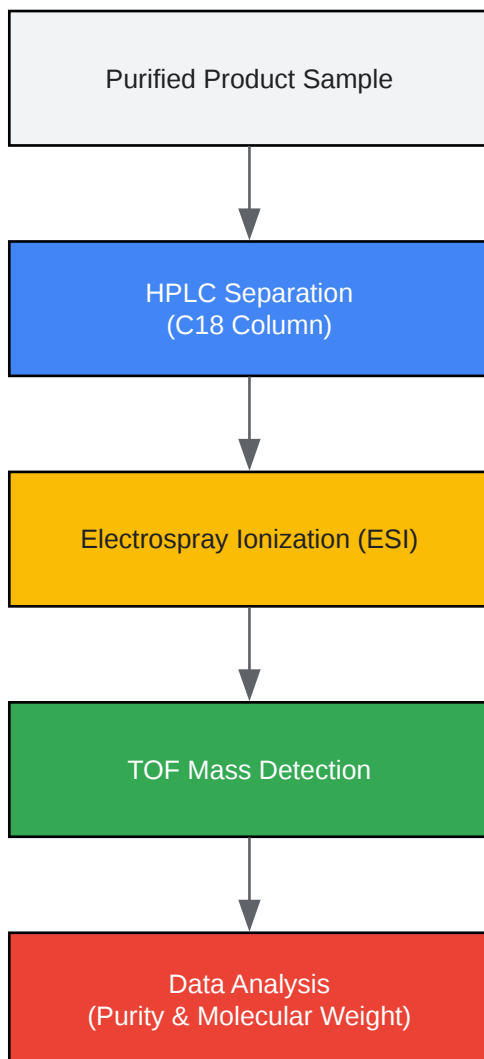
## Visualization of Workflows

The following diagrams illustrate key processes relevant to the synthesis and analysis of piperidine-based compounds.



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Caption: Synthetic workflow for a **tert-butyl 4-phenylpiperidine-1-carboxylate** analogue.



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Caption: Analytical workflow for molecular weight verification via LC-MS.

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## References

- 1. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
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